molecular formula C17H13FN6OS B10986921 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10986921
M. Wt: 368.4 g/mol
InChI Key: JLVIYYSMEASOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, often referred to as Compound X , belongs to the class of heterocyclic organic compounds. Its structure combines a pyrazole ring, a thiadiazole moiety, and a carboxamide group. Let’s break down its components:

    Pyrazole Ring: The pyrazole ring (1H-pyrazole) imparts aromaticity and contributes to the compound’s reactivity.

    Thiadiazole Moiety: The 1,3,4-thiadiazole ring (5-methyl-1,3,4-thiadiazol-2-yl) contains sulfur and nitrogen atoms, influencing its electronic properties.

    Carboxamide Group: The carboxamide functional group (carboxamide) is essential for biological interactions.

Preparation Methods

Synthetic Routes:

    Condensation Reaction: Compound X can be synthesized via a condensation reaction between 4-fluoroaniline and 5-methyl-1,3,4-thiadiazol-2-amine, followed by cyclization with pyrrole-1-carboxylic acid.

    Industrial Production: Industrial-scale production typically involves multistep processes, including protection of functional groups, cyclization, and purification.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group may yield the corresponding amine.

    Substitution: Halogenation or other nucleophilic substitutions can modify the phenyl ring. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).

Major products:

    Compound X: The fully formed compound.

    Derivatives: Substituted derivatives with altered functional groups.

Scientific Research Applications

Compound X finds applications across disciplines:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Materials Science: Incorporated into polymers for specific properties.

    Agrochemicals: Evaluated for pesticidal activity.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with enzymes, receptors, or nucleic acids.

    Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of pyrazole, thiadiazole, and carboxamide sets it apart.

    Similar Compounds: Related compounds include other pyrazoles, thiadiazoles, and carboxamides.

Properties

Molecular Formula

C17H13FN6OS

Molecular Weight

368.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H13FN6OS/c1-11-21-22-17(26-11)20-15(25)14-10-19-24(13-6-4-12(18)5-7-13)16(14)23-8-2-3-9-23/h2-10H,1H3,(H,20,22,25)

InChI Key

JLVIYYSMEASOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.